2-fluoro-6-(1H-pyrazol-1-yl)aniline

Catalog No.
S999178
CAS No.
1178057-79-8
M.F
C9H8FN3
M. Wt
177.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-6-(1H-pyrazol-1-yl)aniline

CAS Number

1178057-79-8

Product Name

2-fluoro-6-(1H-pyrazol-1-yl)aniline

IUPAC Name

2-fluoro-6-pyrazol-1-ylaniline

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

InChI

InChI=1S/C9H8FN3/c10-7-3-1-4-8(9(7)11)13-6-2-5-12-13/h1-6H,11H2

InChI Key

WCPOPFRDQOQINR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N)N2C=CC=N2

Canonical SMILES

C1=CC(=C(C(=C1)F)N)N2C=CC=N2
2-fluoro-6-(1H-pyrazol-1-yl)aniline, also known as FPY, is a chemical compound with the molecular formula C9H8FN3. It belongs to the class of organic compounds known as anilines, which are characterized by a nitrogen atom bonded to a benzene ring. Pyrazoles are five-membered heterocyclic rings made up of two carbon atoms and three nitrogen atoms, with an attached functional group.
2.
FPY is a pale yellow solid with a melting point of 123-127°C, which makes it a relatively stable compound. It is soluble in organic solvents such as chloroform, methanol, and dichloromethane, but insoluble in water. The compound has a molecular weight of 181.18 g/mol and a density of 1.29 g/cm³ at 25°C.
3.
One of the methods for synthesizing the FPY compound is a one-pot, three-component reaction that involves the condensation of 3-fluoro-4-nitroaniline, hydrazine monohydrate, and ethyl acetoacetate, followed by an oxidation step to produce the final product. The chemical structure of the FPY compound can be characterized through various techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
4. Analytical Methods
Several analytical techniques can be applied to the FPY compound, including Fourier transform infrared (FTIR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC). These techniques play a crucial role in identifying and quantifying the compound in different samples.
5. Biological Properties
FPY has shown significant biological activity in different applications, such as cancer research and as an antifungal agent. FPY has been shown to induce apoptosis of cancer cells by activating caspase-dependent pathways, and it has exhibited antifungal activity against Candida albicans and Cryptococcus neoformans.
6.
Several safety protocols should be followed when handling FPY, as it is considered toxic and can cause skin and eye irritation. There is a need for further research to establish the full extent of the compound's toxicity and safety in different experimental settings.
7.
The FPY compound has several applications in different scientific experiments, such as analytical chemistry, drug discovery, and catalysis. In analytical chemistry, FPY can be used as a reagent for detecting metal ions in different samples. In drug discovery, FPY has exhibited potential as a lead compound for developing new anticancer agents.
8.
Several studies have been conducted on FPY, including its chemical synthesis, structural characterization, and biological activity. However, more research is needed to explore the compound's potential applications and mechanisms of action.
9.
FPY has potential implications in various fields of research and industry, such as cancer therapies, drug discovery, and environmental monitoring. The compound's unique properties make it a promising candidate for developing new drugs and diagnostic tools.
10. Limitations and Future Directions
While significant progress has been made in understanding the properties and potential applications of the FPY compound, several limitations and future directions need to be considered. For instance, more research is needed to evaluate the compound's toxicity and safety in different experimental settings. Additionally, further studies are needed to explore the potential applications of the compound in new areas, such as nanotechnology and materials science.
1. Investigating the potential of FPY as a photodynamic therapy (PDT) agent in cancer treatment.
2. Conducting in vivo studies to assess the efficacy of FPY in cancer treatment.
3. Developing new synthetic pathways to access FPY derivatives with different functional groups.
4. Evaluating the potential of FPY as a chiral selector in enantioselective chromatography.
5. Exploring the potential of FPY in the development of fluorescent probes for metal detection.
6. Investigating the catalytic properties of FPY and its derivatives in organic transformations.
7. Developing new drug delivery systems based on FPY.
8. Investigating the electrochemical properties of FPY as a redox-active material.
9. Evaluating the potential of FPY in environmental monitoring and remediation.
10. Studying the mechanism of action of FPY in different biological systems.

XLogP3

1.3

Dates

Modify: 2023-08-16

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